TMPA

Description

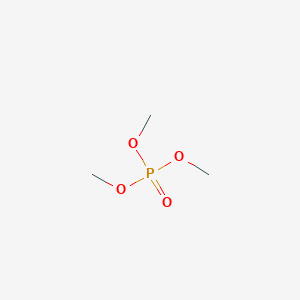

Structure

3D Structure

Properties

IUPAC Name |

trimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBCYQITXONBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P, Array | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021403 | |

| Record name | Trimethyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

512-56-1 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1E45TMW1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (NTP, 1992), -46 °C | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylolpropane Triacrylate (TMPTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) triacrylate (TMPTA) is a trifunctional acrylate (B77674) ester monomer that serves as a crucial building block in the synthesis of a wide array of polymers.[1][2] Its trifunctionality allows for the formation of highly cross-linked polymer networks, imparting desirable properties such as enhanced hardness, chemical resistance, and thermal stability.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of TMPTA, detailed experimental protocols for its synthesis and polymerization, and a summary of its key applications and safety considerations. The information is tailored for researchers, scientists, and drug development professionals who utilize or are exploring the use of this versatile crosslinking agent in their work.

Chemical and Physical Properties

TMPTA is a clear, colorless to slightly yellow liquid with a characteristic mild odor.[5][6] It is known for its low volatility and fast cure response, making it a valuable component in radiation-curable formulations.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Unit | References |

| Molecular Formula | C₁₅H₂₀O₆ | [5][7][8] | |

| Molecular Weight | 296.32 | g/mol | [8][9] |

| CAS Number | 15625-89-5 | [6][7] | |

| Appearance | Clear, colorless to slightly yellow liquid | [5][6] | |

| Density | 1.1 | g/cm³ at 25 °C | |

| Boiling Point | >200 | °C | [8] |

| Melting Point | -70 | °C | [6] |

| Viscosity | 106 | cP at 25 °C | [10] |

| Refractive Index | 1.4723 | at 25 °C | [10] |

| Flash Point | 194 | °C | [11] |

| Water Solubility | 500 | mg/L at 20 °C | [11] |

| log P (octanol/water) | 1.88 |

Synthesis of Trimethylolpropane Triacrylate

The synthesis of TMPTA can be achieved through several methods, with the most common being direct esterification of trimethylolpropane with acrylic acid and transesterification.[1] An alternative method involves the use of acryloyl chloride.

Direct Esterification

This method involves the reaction of trimethylolpropane with an excess of acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. A water-carrying agent is typically used to remove the water formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a gas inlet for sparging with air or nitrogen.

-

Charging Reactants: Charge the reactor with trimethylolpropane (1.0 mol), acrylic acid (3.3 mol, 10% excess), an acid catalyst such as p-toluenesulfonic acid (1-2% by weight of reactants), and a polymerization inhibitor like hydroquinone (B1673460) (0.1-0.2% by weight of reactants).[1]

-

Solvent Addition: Add a suitable water-carrying solvent, such as toluene (B28343) or cyclohexane.

-

Reaction: Heat the mixture to reflux (typically 90-120 °C) with continuous stirring and sparging with air to inhibit polymerization. Water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is sufficiently low.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of sodium carbonate or sodium hydroxide.

-

Wash the organic layer with water or brine to remove any remaining salts and impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent and any unreacted acrylic acid by vacuum distillation to yield the crude TMPTA product.

-

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if a higher purity is required.

Synthesis using Acryloyl Chloride

This method offers an alternative route that can proceed at lower temperatures and avoids the formation of water as a byproduct.[2]

Experimental Protocol:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.

-

Charging Reactants: Dissolve trimethylolpropane (1.0 mol) and a base, such as triethylamine (B128534) (3.3 mol, to act as an acid scavenger), in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the reactor. Add a polymerization inhibitor.

-

Addition of Acryloyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add acryloyl chloride (3.3 mol) dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., HCl) to remove any remaining triethylamine.

-

Wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with water or brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification: Remove the solvent under reduced pressure to obtain the crude TMPTA. Further purification can be achieved by vacuum distillation.

Polymerization of Trimethylolpropane Triacrylate

TMPTA is a key component in free-radical polymerization, particularly in ultraviolet (UV) and electron beam (EB) curing applications.[12] Its trifunctional nature leads to the rapid formation of a rigid, cross-linked polymer network.

UV-Curable Formulation and Polymerization

A typical UV-curable formulation containing TMPTA includes a photoinitiator, which generates free radicals upon exposure to UV light, and other oligomers or monomers to tailor the final properties of the cured material.

Experimental Protocol for UV Curing:

-

Formulation Preparation: In a suitable container, protected from light, thoroughly mix the components of the formulation. A typical formulation might consist of:

-

TMPTA (as a reactive diluent and crosslinker)

-

An acrylated oligomer (e.g., epoxy acrylate, urethane (B1682113) acrylate, or polyester (B1180765) acrylate)

-

A photoinitiator (e.g., a benzophenone (B1666685) derivative or a phosphine (B1218219) oxide-based initiator) The ratios of these components will vary depending on the desired properties of the final cured material.

-

-

Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a suitable method such as spin coating, draw-down bar, or screen printing.

-

UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp or a UV LED) with a specific wavelength and intensity. The exposure time will depend on the formulation, film thickness, and the intensity of the UV source.

-

Curing Confirmation: The polymerization is typically very rapid, occurring within seconds. The completion of curing can be confirmed by physical tests such as tack-free time, solvent resistance (e.g., methyl ethyl ketone rub test), or by instrumental analysis such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Applications

The unique properties of TMPTA make it a versatile monomer in a wide range of applications:

-

Coatings and Inks: It is extensively used in UV and EB curable coatings and inks for wood, plastic, and metal substrates, providing hardness, scratch resistance, and high gloss.[3][12]

-

Adhesives and Sealants: TMPTA is a component in the formulation of high-performance adhesives and sealants, contributing to rapid curing and strong adhesion.[5]

-

3D Printing: In stereolithography (SLA) and other vat polymerization 3D printing technologies, TMPTA is used as a crosslinker in photopolymer resins to produce mechanically robust and detailed objects.[4]

-

Biomaterials: It can be used in the synthesis of hydrogels for biomedical applications such as tissue engineering and drug delivery systems.[4]

-

Electronics: TMPTA is utilized in the electronics industry for photoresists and solder masks.[10][12]

Safety and Handling

TMPTA is a reactive chemical and should be handled with appropriate safety precautions.

-

Health Hazards: It can cause skin and eye irritation, and may cause an allergic skin reaction.[11][13] There is also evidence suggesting it may be a suspected carcinogen.[14]

-

Personal Protective Equipment (PPE): When handling TMPTA, it is essential to wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[13] Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage: TMPTA should be stored in a cool, dry, well-ventilated place, away from direct sunlight and sources of heat, as it can polymerize upon exposure to light and high temperatures. It is often stabilized with an inhibitor to prevent premature polymerization.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[11][13][14]

Conclusion

Trimethylolpropane triacrylate is a highly versatile and widely used trifunctional monomer. Its ability to form densely cross-linked networks upon polymerization makes it an indispensable component in a multitude of applications, from industrial coatings and inks to advanced materials in 3D printing and biomedicine. A thorough understanding of its properties, synthesis, and polymerization behavior, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Green synthesis method of trimethylolpropane triacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Trimethylolpropane triacrylate (CAS 15625-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. harwick.com [harwick.com]

- 11. arkema.com [arkema.com]

- 12. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Chemical Properties, Synthesis, and Biological Activity of Trimethylolpropane Phosphite (EtCage) and Trimethyl Phosphate

An important clarification on the acronym "TMPA": The acronym "this compound" is ambiguously used in scientific literature and commercial listings to refer to two distinct organophosphorus compounds: Trimethylolpropane (B17298) phosphite (B83602) and Trimethyl phosphate (B84403) . This guide provides a comprehensive overview of both compounds to address this ambiguity and serve as a detailed technical resource for researchers, scientists, and drug development professionals.

Part 1: Trimethylolpropane Phosphite (EtCage)

Chemical Name: 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane Common Synonyms: EtCage, Ethyl bicyclic phosphite, Trishydroxymethylpropane bicyclic phosphite.[1]

Trimethylolpropane phosphite, often abbreviated as EtCage, is a bicyclic phosphite ester recognized for its applications as a ligand in organometallic chemistry and its potent biological activity.[1]

Chemical Structure and Properties

The rigid bicyclic structure of trimethylolpropane phosphite imparts unique chemical and physical properties.

Table 1: Physicochemical Properties of Trimethylolpropane Phosphite

| Property | Value | Reference(s) |

| CAS Number | 824-11-3 | [1] |

| Molecular Formula | C₆H₁₁O₃P | [1] |

| Molecular Weight | 162.125 g/mol | [1] |

| Appearance | White to almost white crystalline solid | [1][2] |

| Melting Point | 56 °C | [1][2] |

| Boiling Point | 100 °C at 8 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

| Purity | Min. 94.0% (T) | [2] |

Table 2: Toxicological Properties of Trimethylolpropane Phosphite

| Property | Value | Reference(s) |

| Toxicity | Highly toxic, convulsant | [1] |

| LD50 (mice, i.p.) | 1.1 mg/kg body weight | [1] |

| Acute Health Effects | Irritates eyes; may cause headache, dizziness, and drowsiness. | [4] |

Experimental Protocols

Two primary methods for the synthesis of trimethylolpropane phosphite are commonly employed:

-

Reaction with Phosphorus Trichloride (B1173362): This method involves the reaction of trimethylolpropane with phosphorus trichloride.[1]

-

Transesterification: This alternative route involves the reaction of trimethylolpropane with trimethylphosphite.[1]

A general laboratory-scale synthesis protocol is as follows:

Materials:

-

Trimethylolpropane

-

Phosphorus trichloride (or Trimethylphosphite)

-

Anhydrous solvent (e.g., toluene)

-

Tertiary amine base (e.g., triethylamine (B128534), if using PCl₃)

-

Standard reflux and distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure (using Phosphorus Trichloride):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve trimethylolpropane and a tertiary amine base in an anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove the amine hydrochloride salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization to yield pure trimethylolpropane phosphite.

Trimethylolpropane phosphite is a highly basic phosphite ligand with a small cone angle (101°), making it an effective ligand in organometallic chemistry.[1]

Materials:

-

Trimethylolpropane phosphite (EtCage)

-

Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Anhydrous and deoxygenated solvent (e.g., toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the anhydrous, deoxygenated solvent.

-

In a separate Schlenk flask, dissolve the desired stoichiometry of trimethylolpropane phosphite in the same solvent.

-

Transfer the ligand solution to the solution of the metal precursor via a cannula.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress by a suitable spectroscopic method (e.g., ³¹P NMR).

-

Upon completion, the solvent is removed under vacuum.

-

The resulting solid complex is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent system.

Biological Activity and Signaling Pathways

The primary mechanism of the neurotoxicity of trimethylolpropane phosphite is its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAₐ) receptor.[5] This inhibition of the major inhibitory neurotransmitter system in the central nervous system leads to hyperexcitability and convulsions.[1][5]

Part 2: Trimethyl Phosphate

Chemical Name: Trimethyl phosphate Common Synonyms: Phosphoric acid trimethyl ester, Trimethoxyphosphine oxide.[6]

Trimethyl phosphate is a trialkyl phosphate ester with a range of industrial applications, including as a mild methylating agent, a solvent, and a color inhibitor for polymers.[7] It is also a compound of interest in toxicology due to its genotoxic, carcinogenic, and reproductive effects.[8][9]

Chemical Structure and Properties

Table 3: Physicochemical Properties of Trimethyl Phosphate

| Property | Value | Reference(s) |

| CAS Number | 512-56-1 | [7] |

| Molecular Formula | C₃H₉O₄P | [7] |

| Molecular Weight | 140.08 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Melting Point | -46 °C | [7] |

| Boiling Point | 197 °C | [7] |

| Solubility | Good solubility in water | [7] |

| Density | 1.197 g/mL at 25 °C | [10] |

Table 4: Toxicological Properties of Trimethyl Phosphate

| Property | Value | Reference(s) |

| Acute Oral Toxicity (rats, LD50) | 2 g/kg | [7] |

| Genotoxicity | Consistently positive in in vivo assays | [8] |

| Carcinogenicity | Carcinogenic in female B6C3F1 mice (uterine/endometrial adenocarcinomas) | [9] |

| Reproductive Toxicity | Causes adverse effects on the male reproductive system | [8] |

| Neurotoxicity | Can cause weakness and paralysis | [6] |

Experimental Protocols

Trimethyl phosphate is typically synthesized by the reaction of phosphorus oxychloride with methanol (B129727) in the presence of a base.[7]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Methanol (CH₃OH)

-

Amine base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard reaction and distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a dry atmosphere, place a solution of methanol and the amine base in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred mixture via the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude trimethyl phosphate is then purified by fractional distillation under reduced pressure.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11]

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

S9 fraction (for metabolic activation)

-

Test compound (Trimethyl phosphate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

Procedure:

-

Prepare serial dilutions of trimethyl phosphate.

-

In a test tube, mix the Salmonella tester strain, the test compound dilution (or control), and either the S9 mix (for metabolic activation) or a buffer.

-

After a short pre-incubation, add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Biological Activity and Signaling Pathways

Trimethyl phosphate is a known alkylating agent, and its genotoxicity is attributed to its ability to methylate DNA.[12] This can lead to mutations and, in some cases, carcinogenesis.

References

- 1. Trimethylolpropane phosphite - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethyl phosphate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Inhibition of spontaneous GABAergic transmission by trimethylolpropane phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Repeated exposure to trimethylolpropane phosphate induces central nervous system sensitization and facilitates electrical kindling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abstract for TR-81 [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triacrylate (TMPTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triacrylate (TMPTA), a trifunctional monomer widely utilized in various industrial applications, including the production of coatings, inks, adhesives, and in the biomedical field for the creation of biocompatible materials.[1][2][3] This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers and professionals in the development and optimization of TMPTA synthesis.

Introduction to Trimethylolpropane Triacrylate

Trimethylolpropane triacrylate is an important cross-linking agent known for its high reactivity, low volatility, and the excellent physical properties it imparts to polymers, such as weather, chemical, and water resistance.[1][3] It is synthesized from the esterification of trimethylolpropane with acrylic acid or its derivatives. The three main industrial methods for its preparation are direct esterification, transesterification, and the acid chloride method.[1]

Synthetic Methodologies

The selection of a synthetic route for TMPTA depends on factors such as desired purity, cost, and environmental considerations. Each method presents distinct advantages and challenges.

Direct Esterification

Direct esterification is the most common method for synthesizing TMPTA, involving the reaction of trimethylolpropane (TMP) with acrylic acid (AA) in the presence of an acid catalyst.[1] To drive the reaction to completion, water, a byproduct of the reaction, is typically removed using a water-carrying agent (azeotropic distillation) or by bubbling air through the reaction mixture.[4][5]

Reaction: Trimethylolpropane + 3 Acrylic Acid ⇌ Trimethylolpropane Triacrylate + 3 Water

Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and heterogeneous catalysts like acidic ion-exchange resins.[1][5][6] Polymerization inhibitors such as hydroquinone (B1673460) or p-hydroxyanisole are essential to prevent the polymerization of acrylic acid and the final product during the reaction.[6][7]

Transesterification

Transesterification involves the reaction of trimethylolpropane with an acrylic acid ester, typically methyl acrylate, in the presence of a catalyst.[1] This method avoids the production of water, simplifying the purification process. The equilibrium is shifted towards the product by removing the methanol (B129727) byproduct.[8]

Reaction: Trimethylolpropane + 3 Methyl Acrylate ⇌ Trimethylolpropane Triacrylate + 3 Methanol

Acid Chloride Method

The acid chloride method utilizes acryloyl chloride to react with trimethylolpropane.[1][7] This reaction is generally faster and can be carried out at lower temperatures than direct esterification.[1] Triethylamine is often used as a catalyst and to neutralize the hydrochloric acid byproduct.[7] While this method can produce high-purity TMPTA, the high cost and corrosive nature of acryloyl chloride limit its industrial application.[1]

Reaction: Trimethylolpropane + 3 Acryloyl Chloride → Trimethylolpropane Triacrylate + 3 HCl

Quantitative Data on TMPTA Synthesis

The following tables summarize quantitative data from various synthesis methods reported in the literature, providing a comparative overview of reaction conditions and outcomes.

Table 1: Direct Esterification of Trimethylolpropane with Acrylic Acid

| Catalyst | Molar Ratio (AA:TMP) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Calcium sulfate (B86663) whisker | 3.4:1 | 98 | 5 | >96.8 (esterification rate) | 97.6 | [4] |

| Ce₂(SO₄)₃ | 3.4:1 | 95 | 5 | 98.4 | - | [9] |

| Acid ion exchanger | - | 60-70 (boiling) | 80 | Quantitative | - | [6] |

| Amberlite™ 120 IR (H+) | 6:1 | 120 | 4 | High (unspecified) | - | [5] |

| Methanesulfonic acid | - | 69 (reflux) | 7-9 | - | - | [10] |

| p-Toluenesulfonic acid | - | - | 2-9 | - | - | [11] |

Table 2: Synthesis of TMPTA via the Acid Chloride Method

| Molar Ratio (Acryloyl Chloride:TMP) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| ~3.5:1 | 40 | 3 | - | - | [7] |

| ~3.6:1 | 50 | 2.5 | - | - | [7] |

| ~4.2:1 | 60 | 2 | - | - | [7] |

| - | 80 | 3 | 97.35 | 93.62 | [7] |

Experimental Protocols

Protocol for Direct Esterification using an Acid Ion Exchanger

This protocol is based on a method described for the direct esterification of trimethylolpropane.[6]

Materials:

-

Trimethylolpropane (2.44 kg)

-

Acrylic acid (3.93 kg)

-

Acid ion exchanger (e.g., Lewatit 3333) (0.5 kg)[6]

-

Hydroquinone (9 g)

-

Styrene (19 g)

-

Petroleum ether (boiling range 60°-70° C) (1.5 L)

Equipment:

-

10 L three-necked flask

-

Mechanical stirrer

-

Water separator (Dean-Stark apparatus)

-

Gas inlet tube

-

Heating mantle

-

Vacuum pump

-

Filtration apparatus

Procedure:

-

Equip the 10 L three-necked flask with a mechanical stirrer, a water separator, and a gas inlet tube.

-

Charge the flask with trimethylolpropane, acrylic acid, the acid ion exchanger, hydroquinone, styrene, and petroleum ether.

-

Begin stirring and heat the mixture to reflux.

-

Pass a slow stream of air through the reaction mixture during esterification to aid in water removal and inhibit polymerization.

-

Continue the reaction for approximately 80 hours, monitoring the reaction progress by measuring the acid number. The reaction is considered complete when the acid number is around 32.

-

Once the reaction is complete, distill off the petroleum ether.

-

Apply a vacuum of 0.2 mm Hg at a product temperature of 40° C to remove any residual solvent.

-

Separate the esterification catalyst by filtration to obtain the crude trimethylolpropane triacrylate.

-

The resulting product should be a pale yellowish, clear liquid.

Protocol for Synthesis using the Acid Chloride Method

This protocol is adapted from a patented method for TMPTA synthesis.[7]

Materials:

-

Trimethylolpropane (e.g., 53.61 g)

-

Acryloyl chloride (e.g., 126.57 g)

-

Triethylamine (e.g., 121.29 g)

-

Hydroquinone (e.g., 2.2 g)

-

p-Hydroxyanisole (e.g., 9.92 g)

Equipment:

-

500 mL reaction kettle with stirring capability

-

Temperature control system

-

Filtration apparatus

Procedure:

-

Add trimethylolpropane, acryloyl chloride, triethylamine, hydroquinone, and p-hydroxyanisole to the 500 mL reaction kettle.

-

Control the temperature of the reaction mixture at 50°C and begin stirring.

-

Maintain the temperature and continue stirring for approximately 2.5 hours.

-

After the reaction is complete, filter the reaction solution to remove any insoluble solid impurities.

-

The filtrate is then washed and dried to yield the final product.

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow for the production of TMPTA.

Caption: Chemical pathways for the synthesis of TMPTA.

References

- 1. Page loading... [guidechem.com]

- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 3. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 8. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Green synthesis method of trimethylolpropane triacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents [patents.google.com]

mechanism of action of TMPA in polymerization

An In-depth Technical Guide on the Mechanism of Action of Trimethylolpropane Triacrylate (TMPTA) in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate (B77674) ester monomer that serves as a highly effective crosslinking agent in free-radical polymerization.[1] Its molecular structure, featuring three reactive acrylate groups, enables the formation of densely crosslinked, three-dimensional polymer networks. This trifunctionality is key to its utility in enhancing the mechanical strength, thermal stability, and chemical resistance of a wide array of polymeric materials. TMPTA is extensively used in applications demanding rapid curing and high performance, such as UV and electron beam (EB) curable coatings, adhesives, inks, and in the fabrication of biomaterials and 3D printed resins.[2][3][4]

Mechanism of Action in Free-Radical Polymerization

The primary mechanism of action of TMPTA in polymerization is through free-radical induced crosslinking. This process is typically initiated by thermal or photochemical means.

Initiation

The polymerization process begins with the generation of free radicals from an initiator molecule. In photopolymerization, a photoinitiator absorbs light (UV or visible) and cleaves to form initial radicals.[5] These initiators can be classified as:

-

Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to form free radicals.[5]

-

Type II Photoinitiators: In their excited state, they react with a co-initiator (a second molecule) to generate free radicals through a bimolecular reaction.[5]

Propagation and Crosslinking

The initial radicals react with the acrylate groups of TMPTA monomers, initiating the polymerization chain reaction. Due to its trifunctional nature, each TMPTA molecule can react with three growing polymer chains. This leads to the formation of a highly crosslinked, three-dimensional network structure.[6][3] This network formation is responsible for the rapid increase in viscosity and the eventual solidification of the material.

Termination

The polymerization process terminates when two growing radical chains react with each other, either by combination or disproportionation.

The following diagram illustrates the free-radical polymerization and crosslinking mechanism of TMPTA.

Quantitative Data on TMPTA Polymerization

The polymerization kinetics and final properties of TMPTA-based polymers are influenced by various factors, including initiator concentration, light intensity, and the presence of co-monomers.

Table 1: Influence of Photoinitiator Concentration on TMPTA Polymerization Rate

| Photoinitiator Concentration (M) | Maximum Polymerization Rate (a.u.) |

|---|---|

| 0.0005 | Increases with concentration |

| 0.001 | Reaches Maximum |

| > 0.001 | Decreases with concentration |

Data synthesized from studies on photopolymerization kinetics.[5] An optimal initiator concentration exists to maximize the polymerization rate; higher concentrations can lead to an "inner filter effect," reducing light penetration and thus the overall rate.[5]

Table 2: Effect of TMPTA on Mechanical Properties of Polymers

| TMPTA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | Lower | Higher |

| 20 | Higher | Lower |

Data synthesized from studies on vat polymerization resins.[7] The addition of TMPTA as a crosslinker generally increases the tensile strength and rigidity of the polymer while reducing its elongation at break.[7]

Table 3: Volume Shrinkage of Different Triacrylate Monomers in Vat Polymerization

| Triacrylate Monomer | Volume Shrinkage (%) |

|---|---|

| Trimethylolpropane triacrylate (TMPTA) | ~8.06 |

| Propoxylated Glyceryl Triacrylate (PO3) | ~6.85 |

Data from a study on the effect of triacrylate monomer structure.[7] The structure of the triacrylate monomer influences the packing of the polymer chains and thus the degree of volume shrinkage upon polymerization.[7]

Experimental Protocols

General Protocol for UV Photopolymerization of TMPTA

This protocol describes a typical procedure for the UV-induced polymerization of TMPTA in a laboratory setting.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) monomer

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., 1-methyl-2-pyrrolidinone, MP, if required)[5]

-

UV curing system with a specific wavelength light source (e.g., 365 nm)

Procedure:

-

Preparation of the Formulation:

-

In a light-protected container, dissolve the photoinitiator in the TMPTA monomer. If a solvent is used to reduce viscosity, add it to the mixture. A typical concentration for the photoinitiator is around 0.001 M.[5]

-

Stir the mixture in the dark until the photoinitiator is completely dissolved.

-

-

Sample Preparation:

-

Place a defined amount of the formulation onto a substrate or into a mold of known thickness.

-

-

UV Curing:

-

Expose the sample to UV radiation of a specific intensity (e.g., 1-20 mW/cm²).[8] The exposure time will depend on the light intensity, initiator concentration, and desired degree of conversion.

-

-

Characterization:

-

Monitor the polymerization kinetics in real-time using techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the acrylate double bonds.[9]

-

Measure the mechanical properties of the cured polymer using techniques like tensile testing.

-

Determine the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).[10]

-

The following diagram outlines a typical experimental workflow for TMPTA photopolymerization.

Structure-Property Relationships

The trifunctional structure of TMPTA is directly responsible for the formation of a rigid, highly crosslinked polymer network. This has a significant impact on the final properties of the material.

The logical relationship between TMPTA's structure and the resulting polymer properties is visualized below.

Conclusion

Trimethylolpropane triacrylate is a crucial monomer in the field of polymer science, primarily functioning as a crosslinking agent in free-radical polymerization. Its trifunctional nature allows for the rapid formation of dense polymer networks, leading to materials with enhanced mechanical, thermal, and chemical properties. Understanding the mechanism of action, polymerization kinetics, and structure-property relationships of TMPTA is essential for researchers and professionals in materials science and drug development to design and fabricate advanced polymeric materials for a wide range of applications.

References

- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Photopolymerization of Trimethylolpropane Triacrylate (TMPTA) for Beginners

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a foundational understanding of the photopolymerization of Trimethylolpropane Triacrylate (TMPTA), a widely used monomer in the development of everything from industrial coatings to advanced biomedical materials.[1][2][3][4][5] This document outlines the core principles, experimental setup, and key parameters involved in the free-radical photopolymerization of TMPTA, making it an essential resource for those new to the field.

Introduction to Photopolymerization and TMPTA

Photopolymerization is a process that utilizes light energy to initiate a chain reaction, converting liquid monomers into a solid polymer network.[4] This technique offers several advantages, including rapid curing at ambient temperatures, low energy consumption, and minimal solvent emissions.[6]

Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer, meaning each molecule has three reactive acrylate (B77674) groups.[1][4] This trifunctionality allows for the formation of a highly crosslinked and robust polymer network upon curing.[5] Key properties of TMPTA that make it a popular choice in photopolymerization include its low volatility, rapid cure response, and the excellent chemical and mechanical properties it imparts to the final polymer, such as high resistance to weather, water, and abrasion.[2][3][5]

The Core Components of TMPTA Photopolymerization

Successful photopolymerization of TMPTA relies on the interplay of three key components: the monomer, the photoinitiator, and the light source.

Monomer: Trimethylolpropane Triacrylate (TMPTA)

As the building block of the polymer, TMPTA's structure and concentration are critical. It is a colorless to light yellow liquid with low viscosity, which is advantageous for many processing applications.[4]

Photoinitiators: The Catalysts of the Reaction

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate the polymerization process.[7][8] They are a crucial component, as TMPTA itself does not efficiently absorb the light wavelengths typically used for curing.[7] Photoinitiators are generally classified into two main types:

-

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals.[7][8]

-

Type II Photoinitiators: These undergo a bimolecular reaction, where the excited photoinitiator interacts with a co-initiator (a second molecule) to generate free radicals.[7][8]

The choice of photoinitiator and its concentration are critical parameters that influence the rate and extent of polymerization.[7]

The Photopolymerization Process: From Liquid to Solid

The photopolymerization of TMPTA is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.

Mechanism of Free-Radical Photopolymerization

The following diagram illustrates the fundamental steps involved in the free-radical photopolymerization of TMPTA.

Experimental Protocol for TMPTA Photopolymerization

This section provides a generalized experimental protocol for the photopolymerization of TMPTA, suitable for beginners.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) monomer

-

Photoinitiator (e.g., a Type I photoinitiator for simplicity)

-

Solvent (if necessary, e.g., 1-methyl-2-pyrrolidinone)[7]

-

UV or visible light curing system

Procedure:

-

Formulation Preparation:

-

In a suitable container, protected from ambient light, prepare the photopolymerizable formulation. A common approach is to dissolve the photoinitiator in the TMPTA monomer.

-

The concentration of the photoinitiator is a critical parameter. It is often in the range of 0.5% to 5% by weight.[8] For example, a formulation could consist of 0.5% (w/w) camphorquinone (B77051) (CQ) and 2% (w/w) iodonium (B1229267) salt (Iod) in TMPTA.[8]

-

-

Sample Preparation:

-

Place a defined volume or thickness of the formulation onto a substrate or into a mold. For kinetic studies, this might be a small sample in a microcalorimeter.[7]

-

-

Curing/Polymerization:

-

Expose the sample to a light source of appropriate wavelength and intensity to initiate polymerization. The choice of light source (e.g., halogen lamp, laser diode, LED) depends on the absorption spectrum of the photoinitiator.[8]

-

Irradiation time will vary depending on the formulation, light intensity, and desired degree of conversion.

-

-

Post-Curing (Optional):

-

In some cases, a post-curing step (e.g., gentle heating) may be employed to enhance the final properties of the polymer.

-

-

Characterization:

-

After curing, the solid polymer can be subjected to various characterization techniques to evaluate its properties.

-

The following diagram illustrates a typical experimental workflow for TMPTA photopolymerization.

Quantitative Data in TMPTA Photopolymerization

The efficiency of TMPTA photopolymerization can be quantified by measuring the final conversion of the acrylate functional groups. This data is crucial for optimizing the process and achieving the desired material properties. The following table summarizes representative data from the literature.

| Photoinitiating System (wt%) | Light Source | Final Acrylate Conversion (%) | Reference |

| CQ/Iod (0.5%/2%) | Halogen Lamp | ~55 | [8] |

| CQ/Iod (0.5%/2%) | Laser Diode @ 457 nm | ~65 | [8] |

| CQ/MDEA (0.5%/2%) | Halogen Lamp | ~60 | [8] |

| CQ/MDEA (0.5%/2%) | Laser Diode @ 457 nm | ~75 | [8] |

| CQ/MDEA/R-Br (0.5%/2%/3%) | Laser Diode @ 457 nm | ~80 | [8] |

CQ: Camphorquinone; Iod: Iodonium salt; MDEA: N-Methyldiethanolamine; R-Br: an organic bromide.

Applications of Photopolymerized TMPTA

The versatility of TMPTA and the efficiency of the photopolymerization process have led to its use in a wide array of applications, including:

-

Coatings and Inks: UV-curable coatings, inks, and varnishes for various substrates.[1][2][3]

-

3D Printing: As a component in resins for stereolithography (SLA) and other vat photopolymerization technologies.[1][9]

-

Biomedical Materials: For the fabrication of biocompatible materials for applications such as drug delivery and tissue engineering.[1]

-

Electronics: In the production of photoresists and other materials for the electronics industry.[2][3]

Conclusion

The photopolymerization of TMPTA is a powerful and versatile technique for creating highly crosslinked polymer networks with a wide range of desirable properties. By understanding the fundamental principles of the monomer, photoinitiators, and the polymerization process, researchers can effectively utilize this technology for a variety of applications. This guide provides a solid starting point for those new to the field, offering both theoretical knowledge and practical guidance for getting started with TMPTA photopolymerization.

References

- 1. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]

- 4. unisunchem.com [unisunchem.com]

- 5. triwillgroup.com [triwillgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

TMPA safety and handling in the lab

An in-depth technical guide on the safe handling of a specific chemical in a laboratory setting requires precise identification of the substance . The acronym "TMPA" is associated with multiple distinct chemical compounds, each with its own unique set of properties and hazards.

To ensure the safety and accuracy of the information provided, please clarify which of the following compounds you are referring to, or provide a CAS (Chemical Abstracts Service) number for the specific "trimethoxyphenyl-A" derivative of interest:

-

Trimethyl phosphate (B84403) (CAS: 512-56-1): An organophosphorus compound used as a solvent, reagent, and in various industrial applications.

-

N,N,N',N''-Tetramethylphosphoramide: Another organophosphorus compound for which toxicity data is available.

-

3,4,5-Trimethoxyphenyl isocyanate (CAS: 1016-19-9): An isocyanate compound, which as a class, is known for being respiratory and skin sensitizers.

-

Trimethoxy(phenyl)silane (CAS: 2996-92-1): A silane (B1218182) compound with its own specific reactivity and hazards.

-

3,4,5-Trimethoxyphenylacetic acid: An organic acid.

The safety protocols, toxicity data, handling procedures, and emergency response for each of these chemicals are substantially different. Providing a generic guide without knowing the exact identity of "this compound" would be irresponsible and could lead to unsafe laboratory practices.

Upon receiving the specific chemical identity, a comprehensive and accurate technical guide will be generated that addresses all the core requirements of your request, including quantitative data tables, detailed experimental protocols, and the mandatory Graphviz visualizations for safety workflows and any relevant biological pathways.

A Technical Guide to the Solubility of Trimethylolpropane Triacrylate (TMPTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trimethylolpropane triacrylate (TMPTA), a trifunctional monomer widely utilized in various industrial applications, including the formulation of coatings, inks, adhesives, and in the biomedical field.[1] An understanding of its solubility is critical for optimizing reaction conditions, formulation stability, and end-product performance.

Introduction to Trimethylolpropane Triacrylate (TMPTA)

Trimethylolpropane triacrylate (TMPTA) is a clear, colorless to slightly yellow liquid with a characteristic acrid odor.[2][3] Its molecular structure, featuring three reactive acrylate (B77674) groups, allows for rapid polymerization and cross-linking, which imparts desirable properties such as high reactivity, good hardness, and excellent wear resistance to cured materials.[4][5]

Key Physicochemical Properties of TMPTA:

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₆ |

| Molecular Weight | 296.32 g/mol [6] |

| Appearance | Clear, colorless to light yellow liquid[2][7] |

| Density | Approximately 1.10 - 1.12 g/cm³ at 20-25°C[2][4] |

| Boiling Point | >200°C[6] |

| Melting Point | Approximately -66°C[6] |

Solubility Profile of TMPTA